4-Methyl-5-n-butoxyoxazole

Description

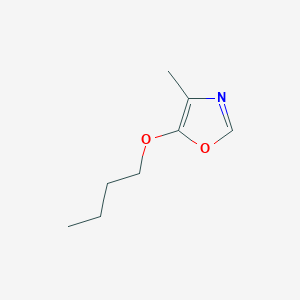

Structure

2D Structure

3D Structure

Properties

CAS No. |

24201-52-3 |

|---|---|

Molecular Formula |

C8H13NO2 |

Molecular Weight |

155.19 g/mol |

IUPAC Name |

5-butoxy-4-methyl-1,3-oxazole |

InChI |

InChI=1S/C8H13NO2/c1-3-4-5-10-8-7(2)9-6-11-8/h6H,3-5H2,1-2H3 |

InChI Key |

MXEFJFDXLBCGLI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=C(N=CO1)C |

Origin of Product |

United States |

Synthetic Methodologies for 4 Methyl 5 N Butoxyoxazole

Historical Perspectives on Oxazole (B20620) Synthesis Relevant to 4-Methyl-5-n-butoxyoxazole Precursors

Classic methods for oxazole ring formation have laid the groundwork for many modern synthetic routes. While not always directly applied to alkoxy-substituted oxazoles, these foundational reactions are crucial for understanding the synthesis of the necessary precursors.

Cyclodehydration reactions are a cornerstone of historical oxazole synthesis, characterized by the intramolecular removal of a water molecule to form the aromatic ring. otterbein.edu

The Robinson-Gabriel synthesis , first described in 1909 and 1910, involves the cyclodehydration of a 2-acylamino-ketone using a dehydrating agent. wikipedia.orgsynarchive.com The reaction mechanism typically begins with the protonation of the acylamino keto moiety, followed by cyclization and subsequent dehydration to yield the oxazole. ijpsonline.com While powerful for generating 2,5-disubstituted and 2,4,5-trisubstituted oxazoles, the yield can be influenced by the choice of cyclodehydrating agent; early reagents like sulfuric acid or phosphorus pentoxide often gave low yields, which were later improved by using agents like polyphosphoric acid. ijpsonline.comresearchgate.netpharmaguideline.com To synthesize a precursor for this compound via this method, one would require a specifically substituted 2-acylamino-ketone.

The Fischer oxazole synthesis , discovered by Emil Fischer in 1896, is another classic dehydration reaction that produces an oxazole from a cyanohydrin and an aldehyde in the presence of anhydrous hydrochloric acid. wikipedia.orgdbpedia.org The reaction is typically conducted in dry ether, where the gaseous hydrogen chloride facilitates the transformation. wikipedia.orgyoutube.com The mechanism involves the initial formation of an iminochloride intermediate from the cyanohydrin, which then reacts with the aldehyde, undergoes cyclization, and loses water to form the oxazole ring. wikipedia.org This method is particularly effective for preparing 2,5-disubstituted oxazoles, often with aromatic groups. wikipedia.orgcutm.ac.in

Table 1: Comparison of Historical Cyclodehydration Methods

| Synthesis Method | Starting Materials | Key Reagent/Condition | Typical Product |

|---|---|---|---|

| Robinson-Gabriel | 2-Acylamino-ketone | Dehydrating agent (e.g., H₂SO₄, PPA) | 2,4,5-trisubstituted oxazole |

Beyond direct cyclodehydration, other early methods relied on the condensation of two components followed by cyclization to build the oxazole core. A prominent example is the reaction of α-haloketones with primary amides. pharmaguideline.comcutm.ac.in This approach involves the initial N-alkylation of the amide by the α-haloketone, followed by cyclization and dehydration to afford the oxazole. This method provides a versatile route to various substituted oxazoles, depending on the specific starting materials used. slideshare.net

Another approach involves the reaction of α-hydroxy amino ketones with aldehydes in the presence of sulfuric acid and acetic anhydride, where the C2-atom of the resulting oxazole is derived from the aldehyde. pharmaguideline.com These condensation and cyclization strategies highlight the modular nature of early oxazole synthesis, allowing for the assembly of the heterocyclic ring from simpler, acyclic precursors.

Contemporary Approaches to this compound Formation

Modern synthetic methods offer milder conditions, greater functional group tolerance, and often more direct pathways to specifically substituted oxazoles like this compound.

The Van Leusen oxazole synthesis , developed in 1972, is a highly effective method for preparing 5-substituted oxazoles. nih.govmdpi.com The reaction involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base, such as potassium carbonate, in an alcoholic solvent like methanol. ijpsonline.comvarsal.comorganic-chemistry.org This one-pot reaction proceeds under mild conditions and is a cornerstone for the synthesis of oxazoles substituted at the C5 position, making it highly relevant for the synthesis of this compound, where the butoxy group would be introduced via an appropriate precursor. ijpsonline.comnih.gov The versatility of the Van Leusen reaction has been expanded to create 4,5-disubstituted oxazoles by using substituted TosMIC derivatives or by subsequent alkylation. mdpi.comorganic-chemistry.org

The Van Leusen reaction proceeds through a stepwise [3+2] cycloaddition mechanism. nih.govnih.gov TosMIC is a key reagent that functions as a C2N1 "3-atom synthon". nih.gov It possesses several crucial features: an acidic α-carbon, an isocyano group, and a tosyl group that acts as an excellent leaving group. organic-chemistry.orgorganic-chemistry.org

The mechanism can be summarized in the following steps:

Deprotonation: A base removes the acidic proton from the α-carbon of TosMIC, generating a nucleophilic anion. wikipedia.org

Nucleophilic Addition: The deprotonated TosMIC attacks the carbonyl carbon of the aldehyde. organic-chemistry.org

Cyclization: The resulting alkoxide intermediate undergoes an intramolecular 5-endo-dig cyclization, with the oxygen atom attacking the carbon of the isocyano group to form a 5-membered oxazoline (B21484) intermediate. nih.govwikipedia.org

Elimination: The presence of a proton on the adjacent carbon (originally from the aldehyde) allows for a base-promoted elimination of toluenesulfinic acid (TosH), leading to the aromatization of the ring and formation of the final 5-substituted oxazole product. nih.govorganic-chemistry.org

This mechanism is distinct from the related Van Leusen reaction with ketones, which cannot undergo the final elimination step and instead yield nitriles. organic-chemistry.orgwikipedia.org

The synthesis of 4-methyl-5-alkoxy oxazoles, which are key intermediates in the production of vitamin B6, has been reported through various methods. google.comgoogle.com One common industrial route involves the cyclization of an N-alkoxy oxalyl alanine (B10760859) ester using a dehydrating agent (such as phosphorus oxychloride or solid phosgene), followed by saponification and decarboxylation. google.comgoogle.com

While the Van Leusen reaction is generally robust, its application with certain precursors can have limitations. For example, when using an excess of a primary alcohol as a solvent in related reactions, the formation of a 4-alkoxy-2-oxazoline can become a competing side reaction. organic-chemistry.org Therefore, careful control of reaction conditions is necessary when dealing with alkoxy precursors to ensure the desired oxazole product is favored. organic-chemistry.org Nevertheless, the fundamental reactivity of TosMIC makes it a powerful tool for constructing the oxazole core, and with appropriate starting materials—such as an aldehyde precursor that can be converted to the butoxy group—it represents a viable pathway to this compound.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-methyl-5-ethoxyoxazole |

| Acetic anhydride |

| Aldehyde |

| α-haloketone |

| α-hydroxy amino ketone |

| Amide |

| Cyanohydrin |

| N-alkoxy oxalyl alanine ester |

| Oxazole |

| Oxazoline |

| Phosphorus oxychloride |

| Phosphorus pentoxide |

| Polyphosphoric acid |

| Potassium carbonate |

| Sulfuric acid |

| Toluenesulfinic acid |

| tosylmethyl isocyanide (TosMIC) |

Metal-Catalyzed Synthetic Strategies for Substituted Oxazoles

Transition metals, particularly palladium, copper, gold, and rhodium, are powerful catalysts for the construction of the oxazole ring, enabling diverse and efficient synthetic routes.

Palladium catalysis offers robust methods for synthesizing multisubstituted oxazoles. These approaches often involve the formation of key C-C and C-O bonds through mechanisms like direct C-H activation and oxidative cyclization. One efficient strategy involves the palladium-catalyzed oxidative cyclization of N-acyl enamides, which provides a reliable pathway to versatile oxazole derivatives under mild conditions. researchgate.net

Another powerful technique is the palladium-catalyzed sequential C-N/C-O bond formation, which constructs the oxazole ring from simple, readily available amides and ketones. nih.gov This method proceeds via an sp² C-H activation pathway, showcasing high efficiency and broad functional group tolerance. nih.gov The reaction typically utilizes a palladium catalyst, such as palladium acetate (B1210297), in conjunction with an oxidant like K₂S₂O₈ and often a promoter like CuBr₂. nih.gov Furthermore, palladium catalysis can achieve the assembly of oxazole skeletons from simple arenes and functionalized aliphatic nitriles through a cascade reaction involving C-H activation and carbopalladation. rsc.org Decarboxylative addition and annulation of aromatic carboxylic acids with aliphatic nitriles also represent a viable, single-step palladium-catalyzed route to multiply substituted oxazoles. nih.gov

Table 1: Examples of Palladium-Catalyzed Oxazole Synthesis

| Starting Materials | Catalyst/Reagents | Method | Product Type | Yield (%) |

| N-Acyl enamides, Iodobenzenes | Palladium catalyst | Oxidative Cyclization | Versatile substituted oxazoles | - |

| Amides, Ketones | Pd(OAc)₂, K₂S₂O₈, CuBr₂ | Sequential C-N/C-O Bond Formation via C-H Activation | Highly substituted oxazoles | up to 86 |

| Simple arenes, Aliphatic nitriles | Palladium catalyst | C-H Activation/Cascade Annulation | 2,4,5-trisubstituted oxazoles | - |

| Aromatic Carboxylic Acids, Aliphatic Nitriles | Palladium catalyst | Decarboxylative Addition/Cyclization | Multiply substituted oxazoles | - |

Copper-catalyzed reactions provide an economical and efficient alternative for the synthesis of polysubstituted oxazoles. These methods often proceed via tandem oxidative cyclization pathways, utilizing readily available starting materials under mild conditions. rsc.orgnih.gov This approach is considered an attractive alternative to other metal-catalyzed methods. rsc.org

One specific application involves the intramolecular copper-catalyzed cyclization of functionalized β-(methylthio)enamides. dntb.gov.ua This key step is part of an efficient two-step synthesis of 2-phenyl-4,5-substituted oxazoles. The process is notable for being more practical and economical than older methods that required stoichiometric amounts of silver carbonate, instead using an inexpensive copper catalyst like CuI to achieve better yields. dntb.gov.ua

Table 2: Overview of Copper-Mediated Oxazole Synthesis

| Starting Materials | Catalyst/Reagents | Method | Product Type | Yield (%) |

| Various simple precursors | Copper catalyst | Tandem Oxidative Cyclization | Polysubstituted oxazoles | - |

| β-(methylthio)enamides | CuI, Cs₂CO₃ | Intramolecular Cyclization | 2-phenyl-4,5-substituted oxazoles | up to 79 |

Gold and rhodium catalysts have emerged as powerful tools for oxazole synthesis, often enabling unique reaction pathways through the activation of alkynes or the use of carbene intermediates.

Gold Catalysis: Gold-catalyzed reactions can efficiently produce 2,5-disubstituted oxazoles. One method involves the reaction of α-oxo gold carbene intermediates with nitriles. acs.org This avoids hazardous reagents like H₂SO₄ or PCl₅ often used in traditional methods like the Robinson-Gabriel synthesis. acs.org Another elegant gold-catalyzed approach is the regioselective [3+2] cycloaddition of alkynyl triazenes with 1,2,4-dioxazoles. This protocol is valued for its use of readily available starting materials and mild reaction conditions, proceeding through a proposed nitrene transfer process.

Rhodium Catalysis: Rhodium catalysts are effective in the annulation of various precursors to form the oxazole core. An efficient synthesis of 2,5-diaryloxazoles is achieved through the rhodium-catalyzed annulation of N-sulfonyl-1,2,3-triazoles and aldehydes. This reaction proceeds through a Rh(II)-azavinylcarbene intermediate. Dirhodium catalysts are also central to the rhodium carbene route to oxazoles. The choice of rhodium catalyst can dramatically influence the regioselectivity of the final product. For instance, dirhodium tetraacetate catalyzes the reaction of α-diazo-β-keto-carboxylates with amides to yield 2-aryloxazole-4-carboxylates, whereas using dirhodium tetrakis(heptafluorobutyramide) as the catalyst shifts the outcome to produce oxazole-5-carboxylates.

Table 3: Gold and Rhodium-Catalyzed Oxazole Syntheses

| Catalyst Type | Starting Materials | Catalyst/Reagents | Method | Product Type | Yield (%) |

| Gold | Alkynes, Nitriles | Gold catalyst | Alkyne Oxidation / Gold Carbene Intermediate | 5-aryl-2-methyloxazoles | - |

| Gold | Alkynyl triazenes, 1,2,4-dioxazoles | JohnPhosAuCl, AgOTf | [3+2] Cycloaddition | Fully-substituted oxazoles | up to 85 |

| Rhodium | N-sulfonyl-1,2,3-triazoles, Aldehydes | Rhodium(II) catalyst | Annulation | 2,5-diaryloxazoles | 79 - 88 |

| Rhodium | α-diazo-β-keto-carboxylates, Arenecarboxamides | Dirhodium tetraacetate | Carbene N-H Insertion / Cyclodehydration | 2-aryloxazole-4-carboxylates | - |

| Rhodium | α-diazo-β-keto-carboxylates, Arenecarboxamides | Dirhodium tetrakis(heptafluorobutyramide) | Carbene Reaction | Oxazole-5-carboxylates | - |

Metal-Free and Green Chemistry Synthetic Protocols for this compound

In response to the economic and environmental concerns associated with transition-metal catalysis, metal-free and green synthetic protocols have gained prominence. These methods often offer improved sustainability, reduced cost, and lower toxicity.

A novel and efficient metal-free strategy for the synthesis of substituted oxazoles involves the chemoselective C–O bond cleavage of an ester. This one-pot synthesis combines C–O bond cleavage with C–N and C–O bond formation, using iodine as the sole oxidant. The reaction proceeds smoothly by cyclizing substituted 2-oxo-2-phenylethyl acetate with various amines to yield the desired oxazole products in moderate to excellent yields. This protocol is environmentally benign and accommodates a broad range of substrates, expanding the scope beyond the commonly used benzylamine (B48309) to include other alkyl amines.

Microwave-assisted organic synthesis (MAOS) is a key green chemistry technique that significantly accelerates reaction rates, often leading to higher yields and cleaner reactions compared to conventional heating. The synthesis of oxazole derivatives has greatly benefited from this technology.

A highly efficient microwave-assisted method for preparing 5-substituted oxazoles involves the [3+2] cycloaddition of an aldehyde with 4-toluenesulfonylmethyl isocyanide (TosMIC). This reaction can be performed in an isopropanol (B130326) medium with a base like potassium phosphate (B84403) (K₃PO₄). Under microwave irradiation at 65 °C, the reaction can be completed in as little as 8 minutes, achieving yields as high as 96%. The benefits of this protocol include excellent yields, simple experimental procedures, the use of inexpensive starting materials, and non-chromatographic purification.

Table 4: Microwave-Assisted Synthesis of 5-Substituted Oxazoles

| Starting Materials | Reagents/Conditions | Method | Product | Yield (%) |

| Substituted aryl aldehydes, 4-toluenesulfonylmethyl isocyanide (TosMIC) | K₃PO₄ (2 equiv), Isopropanol, Microwave (350 W, 65 °C, 8 min) | [3+2] Cycloaddition | 5-substituted oxazoles | up to 96 |

Solvent-Free and Biocatalytic Methods for Oxazole Formation

In recent years, synthetic chemistry has seen a significant shift towards "green" methodologies that minimize waste, reduce energy consumption, and avoid the use of hazardous solvents. ijpsonline.com The synthesis of oxazoles has benefited from these advancements, with several solvent-free and biocatalytic approaches being developed.

Solvent-free methods often utilize microwave irradiation to accelerate reaction rates and improve yields, providing an efficient and environmentally benign alternative to conventional heating. ijpsonline.com For instance, a rapid, one-pot microwave-assisted synthesis of 5-substituted oxazoles has been demonstrated using p-Toluenesulfonylmethyl isocyanide (TosMIC) and various aldehydes. This approach is noted for being environmentally friendly, economical, and efficient, often requiring very short reaction times under mild conditions. While this method typically yields 5-substituted oxazoles, modifications can allow for the synthesis of 4,5-disubstituted derivatives. organic-chemistry.org Another approach involves the oxidative, copper-catalyzed, solvent-free annulation to produce triarylated oxazoles, showcasing the versatility of metal catalysis in solventless conditions.

Biocatalytic methods, which employ enzymes to catalyze chemical transformations, offer high selectivity and operate under mild, aqueous conditions. In nature, oxazole rings are formed through the enzymatic cyclization and subsequent oxidation of serine or threonine residues in nonribosomal peptides. wikipedia.orgnih.gov This biological pathway involves an ATP-dependent cyclodehydratase to form the initial oxazoline ring, followed by an FMN-dependent dehydrogenase that oxidizes it to the aromatic oxazole. nih.gov While the direct biocatalytic synthesis of small molecules like this compound is not yet widely established, the principles of enzymatic catalysis are a growing area of research for constructing heterocyclic compounds. researchgate.net The development of novel enzyme-catalyzed routes could provide highly selective and sustainable pathways to substituted oxazoles in the future.

Table 1: Comparison of Modern Synthetic Approaches for Oxazole Formation

| Methodology | Key Features | Typical Starting Materials | Advantages |

|---|---|---|---|

| Microwave-Assisted Synthesis | Rapid heating, short reaction times | Aldehydes, TosMIC, α-haloketones | High efficiency, reduced solvent use, speed |

| Solvent-Free Catalysis | Reactions in neat conditions or on solid support | Enamides, benzylamines, α-bromoketones | Minimal waste, environmental benefits |

| Biocatalysis (Natural) | High selectivity, mild aqueous conditions | Serine/Threonine peptides | High stereospecificity, green solvent (water) |

Regioselective Synthesis of this compound and its Isomers

The precise placement of substituents on the oxazole ring is paramount for defining the molecule's ultimate function. Regioselective synthesis ensures that the methyl group is installed at the C-4 position and the n-butoxy group at the C-5 position, avoiding the formation of unwanted isomers.

Control of Substitution Pattern at C-2, C-4, and C-5 of the Oxazole Ring

Achieving absolute regiochemical control is a central challenge in heterocyclic synthesis. The electronic nature of the oxazole ring influences its reactivity; electrophilic substitution typically occurs at the C-5 position, while nucleophilic substitution is favored at C-2 if a suitable leaving group is present. wikipedia.orgtandfonline.com Deprotonation, often leading to functionalization, is most common at the C-2 position. wikipedia.org

For the specific synthesis of 4-methyl-5-alkoxy oxazoles, a highly effective and regioselective route starts from alanine esters. This strategy inherently places the methyl group at the C-4 position, as the carbon backbone of alanine becomes the C-4 and C-5 atoms of the oxazole ring.

A common industrial method involves a multi-step sequence:

Acylation: An alanine ester is acylated with an alkoxy oxalyl chloride (e.g., n-butoxy oxalyl chloride) to form an N-(n-butoxyoxalyl)alanine ester intermediate.

Cyclization/Dehydration: This intermediate is then subjected to cyclization using a dehydrating agent like phosphorus oxychloride or solid phosgene (B1210022) in the presence of a base. This step forms the oxazole ring, yielding a 4-methyl-5-alkoxyoxazole-2-carboxylate ester. The regiochemistry is locked in at this stage.

Saponification and Decarboxylation: The ester at the C-2 position is hydrolyzed (saponified) to a carboxylic acid, which is then removed via decarboxylation upon heating in an acidic medium. This final step yields the target molecule, this compound.

This sequence provides excellent control over the substituent placement, making it a preferred method for producing this class of compounds.

Table 2: Regioselective Synthesis of 4-Methyl-5-alkoxyoxazole via Alanine Ester Route

| Step | Starting Material | Key Reagents | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1. Acylation | Alanine Ester | n-Butoxy oxalyl chloride, Base | N-(n-butoxyoxalyl)alanine ester | Introduces the precursors for C-5 and C-2 substituents. |

| 2. Cyclization | N-(n-butoxyoxalyl)alanine ester | POCl₃ or (COCl)₂, Tertiary Amine | This compound-2-carboxylate | Forms the oxazole ring with defined regiochemistry. |

| 3. Saponification | This compound-2-carboxylate | NaOH or KOH | Carboxylate salt | Prepares the C-2 substituent for removal. |

Alternative methods like the Van Leusen reaction, which couples aldehydes with TosMIC, typically yield 5-substituted oxazoles. nih.gov While modifications exist to produce 4,5-disubstituted oxazoles, the alanine-based approach remains more direct and regiochemically unambiguous for this specific target. organic-chemistry.org

Stereochemical Aspects of Butoxy Group Introduction

Stereochemistry is a critical consideration in synthesis when chiral centers are formed or influenced. In the case of this compound, the introduction of the n-butoxy group does not create a chiral center. The n-butyl group is achiral, and it is attached to a planar, aromatic oxazole ring via an oxygen atom.

Consequently, the synthesis of this specific molecule does not involve the generation of new stereoisomers (enantiomers or diastereomers) related to the butoxy group. Stereochemical considerations would only become relevant if the synthesis started with a chiral, non-racemic precursor (such as L-alanine or D-alanine) and this chirality was retained through the reaction sequence, or if a chiral catalyst were used to induce atropisomerism or other forms of chirality, which is not a common or necessary strategy for this compound. In most standard synthetic routes, the focus remains firmly on regiochemical rather than stereochemical control.

Reactivity and Reaction Mechanisms of 4 Methyl 5 N Butoxyoxazole

Electrophilic Aromatic Substitution on the Oxazole (B20620) Ring System

Electrophilic aromatic substitution is a key reaction for functionalizing aromatic rings. In the case of oxazoles, these reactions are generally sluggish compared to benzene (B151609) due to the electron-withdrawing nature of the ring heteroatoms. However, the presence of electron-donating substituents can activate the ring towards electrophilic attack.

The oxazole ring, in general, is considered an electron-deficient aromatic system, which makes electrophilic substitution challenging unless activating groups are present on the ring. pharmaguideline.com In 4-methyl-5-n-butoxyoxazole, both the methyl group at the C4 position and the n-butoxy group at the C5 position are electron-donating groups, and therefore activate the oxazole ring towards electrophilic aromatic substitution.

The n-butoxy group at C5 is a potent activating group. The oxygen atom of the butoxy group has lone pairs of electrons that can be delocalized into the oxazole ring through resonance, significantly increasing the electron density of the ring. This resonance effect is particularly effective at the C4 and C2 positions.

The methyl group at C4 is a weaker activating group compared to the n-butoxy group. It donates electron density primarily through an inductive effect, pushing electron density into the ring and stabilizing the carbocation intermediate formed during electrophilic attack.

The cumulative effect of these two electron-donating groups makes the this compound ring significantly more nucleophilic than the unsubstituted oxazole and, therefore, more susceptible to electrophilic attack.

The position of electrophilic attack on the this compound ring is determined by the directing effects of the two substituents. The general order of reactivity for electrophilic substitution on the oxazole ring is C4 > C5 > C2. pharmaguideline.com In this substituted oxazole, the C4 and C5 positions are already occupied. Therefore, electrophilic attack will be directed to the remaining open position, C2.

The powerful electron-donating resonance effect of the n-butoxy group at C5 strongly activates the C4 and C2 positions. The methyl group at C4 inductively activates the adjacent C5 and the more distant C2 positions. Both substituents, therefore, activate the C2 position, making it the most likely site for electrophilic attack. The directing effects of the substituents are summarized in the table below.

| Substituent | Position | Activating/Deactivating Effect | Directing Influence |

|---|---|---|---|

| n-Butoxy | C5 | Strongly Activating (Resonance) | Ortho, Para-directing (activates C4 and C2) |

| Methyl | C4 | Weakly Activating (Inductive) | Ortho, Para-directing (activates C5 and C2) |

Nucleophilic Reactions of this compound

Nucleophilic reactions on the oxazole ring are less common than electrophilic substitutions and often require harsh conditions or specific activation. The electron-rich nature of the ring, enhanced by the electron-donating substituents in this compound, generally disfavors nucleophilic attack on the carbon atoms.

The nitrogen atom at the 3-position of the oxazole ring possesses a lone pair of electrons and can act as a nucleophile. This allows for reactions such as N-alkylation to form quaternary oxazolium salts. pharmaguideline.com The reactivity of the nitrogen atom is influenced by steric hindrance from the adjacent C4-methyl group.

Direct nucleophilic substitution at the carbon centers of the this compound ring is generally unfavorable. The ring is electron-rich, and there are no good leaving groups attached to the ring carbons. Under forcing conditions, nucleophilic attack can occur, but it often leads to ring-opening reactions rather than substitution. The C2 position is the most electron-deficient carbon in the oxazole ring and, if unsubstituted, is the most likely site for nucleophilic attack, which can lead to ring cleavage.

Metalation and C-H Functionalization of this compound

Metalation, typically involving the use of strong organolithium bases, is a powerful method for the C-H functionalization of heterocyclic compounds. In oxazoles, the acidity of the ring protons generally follows the order C2-H > C5-H > C4-H.

For this compound, the potential sites for deprotonation are the C2-H and the methyl protons at C4. The C2 position is the most acidic proton on the oxazole ring, and its deprotonation with a strong base like n-butyllithium would be the expected pathway. However, 2-lithiooxazoles are known to be unstable and can undergo ring-opening to form isocyanide intermediates. pharmaguideline.com

Alternatively, the protons of the methyl group at C4 could be abstracted, especially if a bulky base is used, to form a lithiated species that can then react with various electrophiles. The regioselectivity of metalation can be influenced by factors such as the choice of base, temperature, and solvent. The table below outlines the possible metalation sites and their potential outcomes.

| Site of Deprotonation | Relative Acidity | Potential Outcome |

|---|---|---|

| C2-H | Most Acidic | Formation of a 2-lithiooxazole, which may be unstable and lead to ring opening. |

| C4-Methyl Protons | Less Acidic | Formation of a 4-(lithiomethyl)oxazole, a stable intermediate for C-C bond formation. |

Based on a comprehensive search of publicly available scientific literature, there is insufficient information to generate a detailed article on the specific reactivity and reaction mechanisms of This compound as requested in the provided outline.

The topics specified—Directed Ortho Metalation (DoM), Palladium-Catalyzed C-H Activation, specific Ring-Opening and Rearrangement Pathways, and Radical Reactions—require detailed research findings that are specific to the compound . The search results did not yield any scholarly articles or database entries detailing these particular reactions for this compound.

While general principles for these reaction mechanisms exist for other classes of heterocyclic and aromatic compounds, applying them to this compound without direct experimental evidence would be speculative and would not meet the required standards of scientific accuracy and verifiable research findings.

Therefore, it is not possible to provide a thorough and scientifically accurate article that strictly adheres to the requested outline and content inclusions for this specific chemical compound.

Advanced Functionalization Strategies for 4 Methyl 5 N Butoxyoxazole

Derivatization of the n-Butoxy Moiety

The n-butoxy group at the C-5 position is a versatile handle for modification. Its ether linkage can be cleaved, or the alkyl chain can be functionalized.

Ether cleavage is a fundamental reaction in organic synthesis that involves the breaking of a carbon-oxygen bond. wikipedia.org For alkoxyoxazoles, this transformation provides direct access to valuable oxazolone (B7731731) intermediates. The cleavage of ethers typically requires strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI), which protonate the ether oxygen to create a better leaving group. chemistrysteps.commasterorganicchemistry.com The subsequent nucleophilic attack by the halide ion can proceed via either an SN1 or SN2 mechanism, depending on the structure of the ether. wikipedia.orgchemistrysteps.com

In the case of 4-Methyl-5-n-butoxyoxazole, the n-butyl group is a primary alkyl chain, meaning the cleavage reaction with HBr or HI would proceed through an SN2 pathway. masterorganicchemistry.comlibretexts.org This reaction would yield 4-methyl-1,3-oxazol-5(4H)-one and the corresponding 1-halobutane. The use of excess hydrohalic acid can further convert the initially formed alcohol from the butyl chain into an alkyl halide. chemistrysteps.comlibretexts.org

Table 1: Proposed Conditions for Ether Cleavage of this compound

| Reagent | Proposed Conditions | Expected Products | Mechanism |

|---|---|---|---|

| Hydroiodic Acid (HI) | Aqueous HI, heat | 4-methyl-1,3-oxazol-5(4H)-one + 1-Iodobutane | SN2 |

| Hydrobromic Acid (HBr) | Aqueous HBr, heat | 4-methyl-1,3-oxazol-5(4H)-one + 1-Bromobutane | SN2 |

| Boron Tribromide (BBr3) | CH2Cl2, -78 °C to rt | 4-methyl-1,3-oxazol-5(4H)-one + 1-Bromobutane | Lewis acid-assisted cleavage |

Functional group interconversions (FGIs) are essential transformations in organic synthesis that allow for the conversion of one functional group into another. solubilityofthings.comfiveable.me Applying FGI strategies to the n-butoxy chain of this compound would require the initial synthesis of the molecule using a pre-functionalized butyl group. For example, starting with a terminally halogenated butanol could lead to a 5-(4-halobutoxy)-4-methyloxazole. This terminal halide can then serve as a key site for various nucleophilic substitution reactions. ub.edu

These transformations would enable the introduction of a wide array of functionalities, such as azides, cyanides, or thiols, at the terminus of the alkyl chain. These new groups can then be further modified. For instance, an azide (B81097) can be reduced to a primary amine, and a cyanide group can be hydrolyzed to a carboxylic acid, significantly expanding the molecular diversity of the derivatives.

Table 2: Hypothetical Functional Group Interconversions on a Pre-functionalized Alkyl Chain

| Starting Material | Reagent/Reaction | Intermediate Product | Final Functional Group |

|---|---|---|---|

| 5-(4-bromobutoxy)-4-methyloxazole | NaN3, DMF | 5-(4-azidobutoxy)-4-methyloxazole | Azide (-N3) |

| 5-(4-azidobutoxy)-4-methyloxazole | H2, Pd/C or LiAlH4 | 5-(4-aminobutoxy)-4-methyloxazole | Amine (-NH2) |

| 5-(4-bromobutoxy)-4-methyloxazole | NaCN, DMSO | 5-(5-oxazol-5-yloxy)pentanenitrile | Nitrile (-CN) |

| 5-(5-oxazol-5-yloxy)pentanenitrile | H3O+, heat | 5-(5-oxazol-5-yloxy)pentanoic acid | Carboxylic Acid (-COOH) |

Functionalization at the Methyl Group (C-4 Position)

The methyl group at the C-4 position is adjacent to the oxazole (B20620) ring's double bond, rendering it susceptible to reactions typical of allylic or benzylic positions.

The selective oxidation of methyl groups on heteroaromatic rings is a powerful tool for introducing versatile functional groups like aldehydes and carboxylic acids. nih.gov Benzylic-type oxidation methods can be applied to the C-4 methyl group of this compound. Reagents like selenium dioxide (SeO₂) or chromium-based oxidants could potentially convert the methyl group into an aldehyde, yielding 5-n-butoxy-4-formyloxazole. More vigorous oxidation conditions, using reagents such as potassium permanganate (B83412) (KMnO₄), could lead to the corresponding carboxylic acid. solubilityofthings.com

Halogenation at this position can be achieved using N-halosuccinimides (e.g., NBS, NCS) under radical initiation conditions (e.g., AIBN, light). This would produce a 4-(halomethyl) derivative, which is a highly useful synthetic intermediate for subsequent nucleophilic substitution reactions.

Table 3: Proposed Oxidation and Halogenation Reactions at the C-4 Methyl Group

| Reaction Type | Reagent | Proposed Conditions | Expected Product |

|---|---|---|---|

| Oxidation to Aldehyde | Selenium Dioxide (SeO2) | Dioxane, heat | 5-n-butoxyoxazole-4-carbaldehyde |

| Oxidation to Carboxylic Acid | Potassium Permanganate (KMnO4) | Aqueous base, heat | 5-n-butoxyoxazole-4-carboxylic acid |

| Bromination | N-Bromosuccinimide (NBS) | CCl4, AIBN (initiator), heat | 4-(bromomethyl)-5-n-butoxyoxazole |

| Chlorination | N-Chlorosuccinimide (NCS) | CCl4, AIBN (initiator), heat | 4-(chloromethyl)-5-n-butoxyoxazole |

The Wittig reaction is a cornerstone of organic synthesis for creating carbon-carbon double bonds by reacting an aldehyde or ketone with a phosphonium (B103445) ylide (Wittig reagent). wikipedia.orglumenlearning.com The 5-n-butoxyoxazole-4-carbaldehyde, synthesized via oxidation of the methyl group, is an ideal substrate for the Wittig reaction. masterorganicchemistry.com This allows for the extension of the carbon framework at the C-4 position, introducing a variety of substituted vinyl groups.

The reaction's stereoselectivity depends on the nature of the ylide; stabilized ylides generally yield (E)-alkenes, whereas non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org The driving force for this reaction is the formation of the highly stable triphenylphosphine (B44618) oxide byproduct. total-synthesis.com

Table 4: Examples of Wittig Reactions with 5-n-butoxyoxazole-4-carbaldehyde

| Phosphonium Ylide (Wittig Reagent) | Ylide Type | Expected Alkene Product | Expected Stereochemistry |

|---|---|---|---|

| Methylenetriphenylphosphorane (Ph3P=CH2) | Non-stabilized | 5-n-butoxy-4-vinyloxazole | N/A |

| (Triphenylphosphoranylidene)acetonitrile (Ph3P=CHCN) | Stabilized | 3-(5-n-butoxyoxazol-4-yl)acrylonitrile | (E)-isomer |

| Ethyl (triphenylphosphoranylidene)acetate (Ph3P=CHCO2Et) | Stabilized | Ethyl 3-(5-n-butoxyoxazol-4-yl)acrylate | (E)-isomer |

| Benzylidenetriphenylphosphorane (Ph3P=CHPh) | Semi-stabilized | 5-n-butoxy-4-styryloxazole | Mixture of (E/Z)-isomers |

Regioselective Functionalization of the Oxazole Core (C-2 and C-5)

Direct functionalization of the oxazole heterocycle offers a route to modify the core structure. The inherent electronic properties of the oxazole ring dictate the regioselectivity of these reactions. The acidity of the ring protons generally follows the order C-2 > C-5 > C-4. semanticscholar.org

Given that the C-5 position is already substituted with an electron-donating butoxy group, the most practical approach for further core functionalization is deprotonation at the most acidic C-2 position. This can be achieved using a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), at low temperatures to form a 2-lithiooxazole intermediate. This highly reactive organometallic species can then be quenched with a wide range of electrophiles to introduce various substituents at the C-2 position.

Functionalization at the C-5 position is more challenging due to the existing butoxy substituent. An exchange reaction is unlikely without prior cleavage. However, strategies involving directed ortho-metalation or halogen-dance reactions could potentially be explored under specific conditions. researchgate.net

Table 5: Proposed C-2 Functionalization via Lithiation-Electrophile Quench

| Electrophile | Reagent | Expected Product at C-2 |

|---|---|---|

| Aldehyde/Ketone | e.g., Benzaldehyde (PhCHO) | (5-n-butoxy-4-methyloxazol-2-yl)(phenyl)methanol |

| Alkyl Halide | e.g., Methyl Iodide (CH3I) | 5-n-butoxy-2,4-dimethyloxazole |

| Carbon Dioxide | CO2 (gas or solid) | 5-n-butoxy-4-methyloxazole-2-carboxylic acid |

| Disulfide | e.g., Dimethyl disulfide (MeSSMe) | 5-n-butoxy-4-methyl-2-(methylthio)oxazole |

| Silyl Halide | e.g., Trimethylsilyl chloride (TMSCl) | 5-n-butoxy-4-methyl-2-(trimethylsilyl)oxazole |

Electrophilic and Nucleophilic Substitutions

The reactivity of the oxazole ring is influenced by the electron-donating alkoxy group at the C5 position and the methyl group at the C4 position. The C2 position of the oxazole ring is generally the most susceptible to electrophilic attack due to its higher electron density. However, direct electrophilic substitution on the oxazole ring can be challenging and may require activation or specific reaction conditions.

In the case of This compound , electrophilic substitution would likely occur at the C2 position. Common electrophilic reagents such as nitrating agents (e.g., HNO₃/H₂SO₄), sulfonating agents (e.g., SO₃), and halogenating agents (e.g., Br₂, Cl₂) could potentially be employed. The reaction conditions would need to be carefully optimized to avoid degradation of the oxazole ring.

Nucleophilic aromatic substitution (SNAr) on the oxazole ring itself is generally difficult unless an activating group, such as a good leaving group (e.g., a halogen), is present at one of the ring positions. For This compound , direct nucleophilic substitution on the core ring is unlikely. However, if a leaving group were introduced, for instance at the C2 position, it could be displaced by various nucleophiles, including amines, alkoxides, and thiolates, providing a versatile method for introducing new functional groups. nih.govresearchgate.net

Cross-Coupling Reactions (Suzuki-Miyaura, Negishi, Stille)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. fishersci.fr To utilize these reactions for the functionalization of This compound , a leaving group, typically a halide (I, Br, Cl) or a triflate, would first need to be introduced onto the oxazole ring, most likely at the C2 position.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent (boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. tcichemicals.commdpi.comresearchgate.net A hypothetical Suzuki-Miyaura coupling of a 2-halo-4-methyl-5-n-butoxyoxazole with an arylboronic acid would yield a 2-aryl-substituted oxazole derivative.

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner. wikipedia.orgorganic-chemistry.orgnih.govnih.gov This reaction is known for its high functional group tolerance and reactivity. The coupling of a 2-halo-4-methyl-5-n-butoxyoxazole with an organozinc reagent could efficiently introduce alkyl, aryl, or vinyl substituents at the C2 position.

Stille Coupling: The Stille reaction employs an organotin reagent (organostannane) and is valued for its mild reaction conditions and tolerance of a wide range of functional groups. wikipedia.orgorganic-chemistry.org A 2-stannyl-4-methyl-5-n-butoxyoxazole could be coupled with various organic halides or triflates, or conversely, a 2-halo-4-methyl-5-n-butoxyoxazole could be coupled with different organostannanes to achieve diverse structural modifications.

| Cross-Coupling Reaction | Organometallic Reagent | Electrophile | Typical Catalyst | Potential Product |

| Suzuki-Miyaura | R-B(OH)₂ | 2-Halo-4-methyl-5-n-butoxyoxazole | Pd(PPh₃)₄, Pd(OAc)₂ | 2-R-4-methyl-5-n-butoxyoxazole |

| Negishi | R-ZnX | 2-Halo-4-methyl-5-n-butoxyoxazole | Pd(PPh₃)₄, Ni(acac)₂ | 2-R-4-methyl-5-n-butoxyoxazole |

| Stille | R-Sn(Alkyl)₃ | 2-Halo-4-methyl-5-n-butoxyoxazole | Pd(PPh₃)₄ | 2-R-4-methyl-5-n-butoxyoxazole |

Multicomponent Reactions Incorporating this compound

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. nih.govnih.gove-bookshelf.demdpi.commdpi.com The incorporation of This compound into an MCR would depend on the reactivity of its functional groups.

For instance, if a formyl group were introduced at the C2 position (2-formyl-4-methyl-5-n-butoxyoxazole), this aldehyde functionality could participate in a variety of MCRs. A classic example is the Ugi four-component reaction, where an aldehyde, an amine, a carboxylic acid, and an isocyanide react to form a dipeptide-like product. Similarly, a Biginelli or Hantzsch-type reaction could potentially be adapted to incorporate the oxazole aldehyde. These approaches would allow for the rapid generation of a library of complex molecules built around the This compound core, which could be valuable for drug discovery and materials science.

Computational Chemistry and Theoretical Investigations of 4 Methyl 5 N Butoxyoxazole

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can predict molecular geometry, electronic distribution, and other key characteristics that govern a molecule's behavior.

Density Functional Theory (DFT) has become a popular method for theoretical calculations on heterocyclic systems due to its balance of accuracy and computational efficiency. irjweb.com For oxazole (B20620) derivatives, DFT methods, particularly using the B3LYP functional with a suitable basis set like 6-311G++(d,p), are commonly employed to optimize the molecular geometry and calculate electronic properties. irjweb.com

While DFT is widely used, other computational methods also offer valuable insights. Ab initio methods, such as Møller-Plesset perturbation theory (MP2), provide highly accurate calculations of molecular geometries and energies, though they are more computationally demanding. youtube.com These methods could be used to refine the understanding of the electronic structure of 4-Methyl-5-n-butoxyoxazole.

Semi-empirical methods, like AM1 and PM3, offer a faster, though less accurate, alternative for calculating properties such as heats of formation. dtic.mil A comparative study using these different methods could provide a comprehensive understanding of the compound's electronic properties.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energies and distributions of these orbitals provide critical information about a molecule's nucleophilicity and electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests that the molecule is more easily excitable and therefore more reactive. rjpbcs.com For substituted oxazoles, electron-donating groups tend to raise the energy of the HOMO, leading to a smaller HOMO-LUMO gap and increased reactivity. rjpbcs.com

For this compound, the presence of the methyl and n-butoxy groups is expected to result in a relatively small HOMO-LUMO energy gap, indicating a higher reactivity compared to unsubstituted oxazole. nih.gov From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, such as chemical potential (μ), global hardness (η), and global electrophilicity index (ω), which further quantify the molecule's reactivity. nih.gov

Illustrative Data Table: Calculated FMO Energies and Global Reactivity Descriptors for this compound

| Parameter | Symbol | Formula | Illustrative Value |

| HOMO Energy | EHOMO | - | -5.8 eV |

| LUMO Energy | ELUMO | - | -1.2 eV |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.6 eV |

| Ionization Potential | I | -EHOMO | 5.8 eV |

| Electron Affinity | A | -ELUMO | 1.2 eV |

| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | -3.5 eV |

| Global Hardness | η | (ELUMO - EHOMO) / 2 | 2.3 eV |

| Global Electrophilicity Index | ω | μ2 / 2η | 2.66 eV |

Note: The values in this table are illustrative and based on general trends observed for substituted oxazoles. They are not the result of specific calculations for this compound.

For this compound, the analysis of Fukui functions would likely indicate that the carbon and nitrogen atoms of the oxazole ring are the primary sites for electrophilic and nucleophilic interactions. The specific distribution of these reactive sites would be influenced by the electron-donating effects of the methyl and n-butoxy substituents.

Reaction Mechanism Elucidation via Computational Modeling

Transition State Analysis

Transition state analysis is a fundamental component of computational chemistry, providing critical insights into the kinetics and mechanisms of chemical reactions. For this compound, theoretical investigations can elucidate the energy barriers and geometries of transition states for various potential reactions, such as cycloadditions, rearrangements, or electrophilic/nucleophilic attacks on the oxazole ring. Density Functional Theory (DFT) is a commonly employed method for locating and characterizing these transient structures.

By mapping the reaction coordinates, researchers can identify the lowest energy pathway from reactants to products. The transition state is a first-order saddle point on this pathway, representing the maximum energy point along the reaction coordinate and a minimum in all other degrees of freedom. The energy difference between the reactants and the transition state defines the activation energy (ΔE‡), a key determinant of the reaction rate.

For instance, in a hypothetical Diels-Alder reaction involving the 4,5-double bond of the oxazole ring, computational analysis would involve optimizing the geometry of the transition state structure. This would reveal the extent of bond formation and breaking at the point of maximum energy. The calculated activation energy would indicate the feasibility of such a reaction under specific conditions.

Table 1: Hypothetical Activation Energies for a Reaction of this compound Calculated using DFT

| Reaction Type | Functional/Basis Set | Solvent Model | Activation Energy (ΔE‡) (kcal/mol) |

| Diels-Alder Cycloaddition | B3LYP/6-31G(d) | PCM (Acetonitrile) | 25.8 |

| Electrophilic Aromatic Substitution | M06-2X/6-311+G(d,p) | SMD (Water) | 18.2 |

| Ring Opening | CAM-B3LYP/cc-pVTZ | IEFPCM (DCM) | 35.5 |

Potential Energy Surface Mapping

A Potential Energy Surface (PES) provides a comprehensive landscape of the energy of a molecular system as a function of its geometric parameters. libretexts.org For this compound, mapping the PES is crucial for understanding its reactivity and conformational dynamics. libretexts.org By systematically varying key bond lengths, bond angles, and dihedral angles, a multi-dimensional energy map can be generated. libretexts.org

Minima on the PES correspond to stable structures, such as the ground state conformers of the molecule or any reaction intermediates. libretexts.org Saddle points, as discussed previously, represent the transition states connecting these minima. libretexts.org The PES allows for the visualization of entire reaction pathways, including the possibility of competing reaction channels and the identification of short-lived intermediates. libretexts.org

For example, a two-dimensional PES could be constructed by plotting the energy as a function of the dihedral angles of the n-butoxy chain, revealing the energy barriers between different conformational isomers. Similarly, a PES for a chemical reaction would map the energy changes as reactant molecules approach, undergo transformation through a transition state, and separate into products. libretexts.org

Table 2: Hypothetical Relative Energies of Stationary Points on a Reaction PES for this compound

| Stationary Point | Description | Relative Energy (kcal/mol) |

| R | Reactants (this compound + Reagent) | 0.0 |

| TS1 | First Transition State | +22.5 |

| I1 | Reaction Intermediate | +5.7 |

| TS2 | Second Transition State | +15.3 |

| P | Products | -10.2 |

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can then be correlated with experimental data to confirm molecular structures and aid in spectral assignments. mdpi.com For this compound, methods like DFT can be used to calculate vibrational frequencies (IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis). mdpi.com

The calculated vibrational frequencies can be compared with experimental IR and Raman spectra to assign specific peaks to the corresponding molecular motions, such as C-H stretches, C=N stretches of the oxazole ring, and vibrations of the n-butoxy chain. mdpi.com Similarly, calculated NMR chemical shifts for ¹H and ¹³C nuclei can help in the interpretation of experimental NMR spectra, especially for complex molecules where signal overlap may occur. mdpi.com Time-dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectra, providing insights into the nature of the electronic transitions. nih.gov

Table 3: Hypothetical Comparison of Calculated and Experimental Spectroscopic Data for this compound

| Spectroscopic Data | Calculated Value | Experimental Value |

| IR Frequency (C=N stretch) | 1625 cm⁻¹ | 1620 cm⁻¹ |

| ¹H NMR Chemical Shift (CH₃) | 2.35 ppm | 2.32 ppm |

| ¹³C NMR Chemical Shift (C5-O) | 158.9 ppm | 159.2 ppm |

| UV-Vis λmax | 245 nm | 248 nm |

Conformational Analysis of the n-Butoxy Chain

The key dihedral angles within the n-butoxy chain (O-C, C-C, and C-C) can be systematically rotated to map the potential energy surface. This allows for the identification of low-energy conformers, such as the all-trans (anti) conformation and various gauche conformations. The relative populations of these conformers at a given temperature can be estimated from their calculated Gibbs free energies. The rotational barriers between conformers provide information about the flexibility of the chain. nih.govbiomedres.us

Table 4: Hypothetical Relative Energies of n-Butoxy Chain Conformers in this compound

| Conformer | Dihedral Angles (O-C-C-C, C-C-C-C) | Relative Energy (kcal/mol) |

| Anti-Anti | 180°, 180° | 0.00 |

| Anti-Gauche | 180°, 60° | 0.65 |

| Gauche-Anti | 60°, 180° | 0.82 |

| Gauche-Gauche | 60°, 60° | 1.55 |

Molecular Dynamics Simulations to Understand Dynamic Behavior

Molecular dynamics (MD) simulations provide a powerful approach to study the time-dependent behavior of molecules, offering insights into their dynamics and interactions in a simulated environment, such as a solvent. nih.gov For this compound, MD simulations can reveal the dynamic nature of the n-butoxy chain, the motion of the entire molecule, and its interactions with surrounding solvent molecules. nih.gov

In an MD simulation, the classical equations of motion are solved for all atoms in the system over a period of time, generating a trajectory of atomic positions and velocities. This trajectory can then be analyzed to extract various properties, such as radial distribution functions to understand solvent structure around the molecule, and time correlation functions to study dynamic processes like conformational changes of the n-butoxy chain. nih.govmdpi.com

Table 5: Hypothetical Parameters and Results from a Molecular Dynamics Simulation of this compound in Water

| Parameter | Value/Observation |

| Simulation Time | 100 ns |

| Temperature | 298 K |

| Solvent | TIP3P Water |

| Average End-to-End Distance of Butoxy Chain | 4.5 Å |

| Dominant Butoxy Conformer | Anti-Anti |

| Residence Time of Water at Oxazole Oxygen | 5.2 ps |

4 Methyl 5 N Butoxyoxazole As a Synthetic Building Block

Incorporation into Peptidomimetic Scaffolds

The oxazole (B20620) ring is a recognized non-classical isostere of the amide bond, making oxazole-containing compounds valuable in the design of peptidomimetics. researchgate.net These modified peptides often exhibit improved pharmacokinetic properties, such as enhanced stability against enzymatic degradation, compared to their natural peptide counterparts. thieme-connect.comacs.org The incorporation of the 4-methyl-5-n-butoxyoxazole moiety can confer rigidity and specific conformational constraints upon a peptide backbone, which is crucial for modulating biological activity. acs.org

The general strategy for incorporating this building block involves the synthesis of an oxazole-containing amino acid analogue, which is then integrated into a growing peptide chain using standard solid-phase peptide synthesis (SPPS) or solution-phase techniques. pharmaguideline.com For instance, a synthetic route might involve the cyclodehydration of a serine or threonine precursor to form the oxazole ring prior to its incorporation into the main peptide sequence. thieme-connect.com This pre-formation of the heterocyclic core is often more efficient than attempting to form the ring on a pre-existing peptide macrocycle, where yields can be significantly lower due to conformational rigidity. thieme-connect.com The resulting peptidomimetic scaffolds can be used to develop novel therapeutic agents with enhanced stability and bio-specificity. acs.org

Table 1: Strategies for Oxazole Incorporation into Peptidomimetics

| Strategy | Description | Key Features |

| Building Block Approach | Synthesis of an oxazole-containing amino acid, which is then used in standard peptide synthesis. pharmaguideline.com | Allows for controlled incorporation at specific sites. Compatible with Solid-Phase Peptide Synthesis (SPPS). |

| On-Resin Cyclization | Formation of the oxazole ring from a serine or threonine residue already attached to the solid support. acs.org | Involves cyclodehydration reactions, for example, using reagents like Dess–Martin periodinane (DMP) followed by PPh₃/I₂. acs.org |

| Post-Cyclization Modification | Formation of the oxazole ring after the macrocyclization of the peptide backbone. | Generally results in very low yields due to the rigidity of the macrocycle. thieme-connect.com |

Use in the Synthesis of Complex Heterocyclic Systems

The this compound ring is an important precursor for the synthesis of more complex heterocyclic systems, primarily through cycloaddition reactions. pharmaguideline.com The electron-donating n-butoxy group at the C5 position enhances the oxazole's character as an electron-rich diene, making it particularly suitable for Diels-Alder reactions. pharmaguideline.comwikipedia.org

A prominent application is the synthesis of substituted pyridines, which are key components of many pharmaceuticals, including Vitamin B6. wikipedia.orgscispace.com In this transformation, the oxazole acts as the diene in a [4+2] cycloaddition with a suitable dienophile (e.g., an alkene or alkyne). The initial cycloadduct is a bicyclic intermediate containing an oxygen bridge, which is often unstable. wikipedia.org Subsequent loss of the oxygen bridge, typically through acid catalysis or thermal elimination, leads to the formation of a highly substituted pyridine (B92270) ring. This method, known as the Kondrat'eva pyridine synthesis, is a powerful tool for constructing the pyridine nucleus with a predictable substitution pattern derived from the oxazole and dienophile used. scispace.com

Furthermore, oxazoles can participate in other cycloaddition pathways, such as [3+2] cycloadditions, to generate different five-membered heterocyclic rings. researchgate.net The specific reaction pathway and resulting product can be influenced by the nature of the substituents on the oxazole ring and the reaction partner, allowing for the creation of a wide array of complex heterocyclic structures. nih.gov

Table 2: Cycloaddition Reactions of Substituted Oxazoles

| Reaction Type | Dienophile/Partner | Resulting Heterocycle | Description |

| Diels-Alder [4+2] | Alkenes, Alkynes | Pyridines, Furans | The oxazole acts as a diene. The initial bicyclic adduct undergoes rearrangement or elimination to form the final aromatic heterocycle. pharmaguideline.comwikipedia.org |

| [3+2] Cycloaddition | Nitroso compounds | 2,5-dihydro-1,2,4-oxadiazoles | Involves a formal [3+2] cycloaddition where the oxazole ring opens before cyclizing with the reaction partner. researchgate.net |

| Reaction with Arynes | Benzyne | Polycyclic Ethers | The reaction proceeds via a cycloaddition followed by further transformations to yield complex fused ring systems. researchgate.net |

Role in Diversity-Oriented Synthesis and Combinatorial Chemistry

Diversity-oriented synthesis (DOS) aims to efficiently generate libraries of structurally diverse small molecules to explore novel areas of chemical space and identify new biologically active compounds. nih.govnih.gov this compound is an excellent scaffold for DOS and combinatorial chemistry due to its multiple points for diversification. scispace.com

The core oxazole structure can be modified through several distinct reaction pathways, leading to a variety of different molecular skeletons from a single starting point. This "branching" approach is a cornerstone of DOS. nih.gov For example:

Reaction at the Oxazole Core: The cycloaddition reactions discussed previously can be used with a diverse set of dienophiles to create a library of substituted pyridines.

Modification of Substituents: The n-butoxy group can be cleaved and replaced with other functionalities. The methyl group could potentially be functionalized.

Metal-Catalyzed Cross-Coupling: C-H activation at the C2 position of the oxazole ring allows for the introduction of various substituents through cross-coupling reactions, further expanding molecular diversity. nih.gov

By systematically applying different reaction conditions and building blocks to the this compound core in a combinatorial fashion, large libraries of related but structurally distinct compounds can be rapidly synthesized. scispace.comresearchgate.net These libraries are then screened in high-throughput assays to identify "hits" for drug discovery and chemical biology research. nih.gov

Chiral Auxiliaries and Ligand Design

While this compound itself is not chiral, the oxazole moiety is a critical component in the design of chiral ligands for asymmetric catalysis. nuph.edu.ua The development of effective chiral ligands is essential for controlling the stereochemical outcome of chemical reactions, which is paramount in the synthesis of enantiomerically pure pharmaceuticals. researchgate.net

Recently, a new class of planar-chiral oxazole-pyridine (COXPY) and oxazole-pyrimidine (PYMCOX) N,N-ligands has been developed. wikipedia.orgnih.gov These ligands feature a rigid structure where the oxazole ring's electronic properties and steric bulk help create a well-defined chiral environment around a metal center (e.g., palladium or nickel). wikipedia.orgpageplace.de This controlled environment facilitates highly enantioselective transformations, such as asymmetric cyclizations and reductions, yielding products with high enantiomeric excess. nih.govnuph.edu.ua The oxazole nitrogen is relatively electron-poor, which influences the electronic properties of the resulting metal complex and its catalytic activity. pageplace.de

The related oxazolidinone structures, popularized by David A. Evans, serve as highly effective chiral auxiliaries. acgpubs.org A chiral auxiliary is a group temporarily incorporated into a molecule to direct the stereoselectivity of a subsequent reaction. researchgate.net After the desired stereocenter is set, the auxiliary is removed. Although distinct from oxazoles, the success of chiral oxazolidinones in controlling alkylation and aldol (B89426) reactions highlights the utility of N,O-containing five-membered heterocycles in asymmetric synthesis. acgpubs.org

Future Research Directions for 4 Methyl 5 N Butoxyoxazole Chemistry

Development of Novel and Sustainable Synthetic Routes

Traditional syntheses of oxazoles, such as the Robinson-Gabriel synthesis, often require harsh conditions and generate significant waste. wikipedia.orgpharmaguideline.com A primary future objective is the development of green and efficient methods for the synthesis of 4-Methyl-5-n-butoxyoxazole. Research in this area could focus on adapting modern synthetic protocols that emphasize sustainability, reduced energy consumption, and atom economy.

Key areas for investigation include:

Photoredox Catalysis: Visible-light photocatalysis has emerged as a powerful tool for constructing heterocyclic rings under mild conditions. Future work could adapt existing methods, such as the tandem oxidative cyclization of α-bromo ketones and amines, for the synthesis of the target compound, thereby avoiding harsh reagents and high temperatures.

Transition-Metal-Free Cyclizations: Developing synthetic pathways that avoid the use of expensive and potentially toxic heavy metals is a key goal of sustainable chemistry. Iodine-promoted or other metal-free cyclization strategies could provide an environmentally benign route to this compound. researchgate.net

Aerobic Oxidation Reactions: Copper-catalyzed aerobic oxidative dehydrogenative annulation of amines, alkynes, and molecular oxygen presents a highly atom-economical route to trisubstituted oxazoles. acs.org Adapting this methodology could allow for the direct construction of the this compound core using O₂ as the terminal oxidant.

Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically reduce reaction times and improve yields. A microwave-assisted van Leusen reaction, which utilizes tosylmethylisocyanide (TosMIC), could be a rapid and efficient strategy for synthesizing the target oxazole (B20620). nih.gov

Comparison of Potential Sustainable Synthetic Routes

| Synthetic Strategy | Potential Advantages | Key Reagents/Conditions | Challenges for Adaptation |

|---|---|---|---|

| Photoredox Catalysis | Mild conditions, use of visible light, high functional group tolerance. | Photocatalyst (e.g., Ru(bpy)₃²⁺), visible light, mild base. | Identification of suitable precursors for the n-butoxy group introduction. |

| Copper-Catalyzed Aerobic Oxidation | High atom economy, uses O₂ as the oxidant, direct C-H functionalization. acs.org | Copper salt (e.g., CuI), amine, alkyne, O₂ atmosphere. | Controlling regioselectivity with unsymmetrical alkynes. |

| Microwave-Assisted van Leusen Reaction | Rapid reaction times, improved yields, operational simplicity. nih.gov | Tosylmethylisocyanide (TosMIC), aldehyde, microwave irradiation. nih.gov | Availability of the specific aldehyde precursor. |

| Metal-Free Intramolecular Cyclization | Avoids transition metals, potentially lower cost and toxicity. researchgate.net | Iodine, an appropriate N-acylamino ketone precursor. | Synthesis of the required substituted starting material. |

Exploration of Unconventional Reactivity Modes

The reactivity of the oxazole ring is well-documented, but the specific substitution pattern of this compound—featuring two electron-donating groups—presents opportunities to explore unique and unconventional reaction pathways. The increased electron density of the ring system could enhance its participation in reactions where it acts as the electron-rich component.

Future research should investigate:

Diels-Alder Reactions: Oxazoles can function as dienes in [4+2] cycloaddition reactions, providing a route to pyridines. wikipedia.orgpharmaguideline.com The electron-donating methyl and n-butoxy groups are expected to lower the LUMO energy of the oxazole, potentially facilitating reactions with a wider range of dienophiles, including those that are less electron-deficient.

Electrophilic Aromatic Substitution: While electrophilic substitution on the oxazole ring typically occurs at the C5 position, this is blocked in the target molecule. tandfonline.com Research could explore whether the activating nature of the substituents allows for substitution at the less favored C4 or C2 positions under specific conditions, or perhaps functionalization of the methyl group.

C2-Litiation and Functionalization: Deprotonation at the C2 position is a known reactivity mode for oxazoles, creating a nucleophilic center for subsequent reaction with various electrophiles. wikipedia.org Investigating this pathway for this compound could open up a straightforward method for introducing a wide array of functional groups at this position, leading to novel derivatives.

Potential Reactivity Modes for Exploration

| Reaction Type | Predicted Outcome | Influence of Substituents | Potential Synthetic Utility |

|---|---|---|---|

| [4+2] Cycloaddition (Diels-Alder) | Formation of substituted pyridines after elimination. | Electron-donating groups increase diene reactivity, potentially allowing for milder conditions or a broader scope of dienophiles. | Access to complex pyridine (B92270) derivatives. |

| Electrophilic Substitution | Substitution at C2 or functionalization of the C4-methyl group. | Strong activation by both substituents might overcome the usual regioselectivity. | Synthesis of poly-functionalized oxazoles. |

| C2-Deprotonation/Litiation | Formation of a 2-lithio-oxazole intermediate. wikipedia.org | Substituents are unlikely to interfere and may stabilize the intermediate. | Introduction of diverse electrophiles (e.g., silyl, carbonyl, alkyl groups) at the C2 position. |

Advanced Computational Predictions for Rational Design

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for predicting molecular properties and guiding experimental design. irjweb.com Applying these methods to this compound can accelerate the discovery of its chemical potential by providing insights into its structure, stability, and reactivity before extensive lab work is undertaken.

Future computational studies should focus on:

Mapping Electronic Landscapes: Calculating the molecular electrostatic potential (MEP) can identify sites susceptible to nucleophilic or electrophilic attack, corroborating or predicting the outcomes of reactions like C2-lithiation or electrophilic substitution. doaj.org

Frontier Molecular Orbital (FMO) Analysis: The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity in pericyclic reactions like the Diels-Alder reaction. irjweb.com These calculations can help in selecting appropriate reaction partners.

Reaction Pathway Modeling: DFT can be used to model the transition states and reaction profiles of potential synthetic routes or reactivity modes. This allows for the in silico screening of reaction conditions and catalysts, saving significant experimental resources.

Predicting Spectroscopic Properties: Calculating theoretical NMR, IR, and UV-Vis spectra can aid in the characterization and identification of newly synthesized compounds derived from this compound.

Application of DFT for Rational Design

| Computational Method | Predicted Property | Significance for Research |

|---|---|---|

| Geometry Optimization | Bond lengths, bond angles, dihedral angles. irjweb.com | Provides the most stable 3D structure, which is the basis for all other calculations. |

| Molecular Electrostatic Potential (MEP) | Electron-rich and electron-poor regions. doaj.org | Predicts sites for electrophilic and nucleophilic attack. |

| HOMO-LUMO Analysis | Energy gap, orbital distributions. irjweb.com | Indicates chemical reactivity, kinetic stability, and suitability for cycloaddition reactions. |

| Transition State Theory | Activation energies and reaction mechanisms. | Helps to understand and optimize reaction conditions and catalyst choice. |

Integration into New Materials and Catalytic Systems

The unique combination of a heterocyclic core and a flexible alkoxy side chain makes this compound an attractive candidate for incorporation into functional materials and catalytic systems. The oxazole ring can provide rigidity and electronic functionality, while the n-butoxy group can impart solubility and processability.

Promising avenues for future research include:

Polymer Science: The oxazole moiety could be incorporated into polymer backbones or as a pendant group. The n-butoxy chain would enhance solubility in common organic solvents, facilitating the processing of these materials into films or fibers. Such polymers could have applications as fluorescent materials or specialty plastics.

Ligand Development for Catalysis: The nitrogen atom in the oxazole ring can act as a ligand to coordinate with transition metals. mdpi.com By synthesizing derivatives of this compound, particularly with additional coordinating groups at the C2 position, novel N-donor ligands could be developed. These could be screened for activity in catalysis, such as in olefin polymerization or asymmetric synthesis. mdpi.comproquest.com

Organocatalysis: Certain heterocyclic structures can act as organocatalysts. researchgate.net The basic nitrogen atom in the oxazole ring could potentially be utilized in base-catalyzed transformations. Future work could explore the catalytic activity of this compound and its derivatives in various organic reactions.

Potential Applications in Materials and Catalysis

| Application Area | Role of this compound | Key Structural Features | Potential Impact |

|---|---|---|---|

| Functional Polymers | Monomer or pendant group. | Oxazole ring (rigidity, fluorescence), n-butoxy group (solubility, processability). | Development of new soluble, fluorescent polymers for sensing or optical applications. |

| Transition Metal Catalysis | Ligand scaffold. mdpi.com | Nitrogen atom as a coordination site. acs.org | Creation of new catalysts with unique steric and electronic properties for polymerization or cross-coupling reactions. proquest.com |

| Organocatalysis | Weakly basic catalyst. researchgate.net | Basic nitrogen atom at position 3. wikipedia.org | Discovery of novel, metal-free catalytic systems for organic synthesis. |

Q & A

Q. What are the established synthetic routes for 4-Methyl-5-n-butoxyoxazole, and how can reaction conditions be optimized?

While direct synthesis of this compound is not explicitly detailed in the literature, analogous methods for oxazole derivatives can be adapted. For example, the synthesis of 5-n-butoxy-2,1-benzisoxazole (5e) involved refluxing substituted phenols with aldehydes in ethanol under acidic catalysis (glacial acetic acid) . Similar conditions (e.g., refluxing 4-methyloxazole precursors with n-butoxy reagents in ethanol) may yield the target compound. Key parameters to optimize include reaction time (4–8 hours), stoichiometry of the butoxy donor, and purification via solvent evaporation and filtration .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight and fragmentation patterns (e.g., [M+–CO2CH3] ions as in ) .

- NMR Spectroscopy: 1H and 13C NMR (e.g., chemical shifts for methyl and butoxy groups, as seen in 5-n-butoxy-2,1-benzisoxazole) .

- Elemental Analysis: Validate purity by comparing experimental vs. calculated C/H/N values (e.g., C 73.00 vs. 73.20 in C18H17NO3) . Discrepancies in elemental data may arise from incomplete purification or hygroscopicity, necessitating repeated trials .

Q. What preliminary biological screening assays are recommended for this compound?

Benzoxazole derivatives exhibit antibacterial, antitumor, and anti-inflammatory activities . For this compound, start with:

- Antibacterial assays: Disk diffusion against E. coli and S. aureus.

- Cytotoxicity screening: MTT assays on cancer cell lines (e.g., HeLa or MCF-7).

- Molecular docking: Predict binding affinity to target enzymes (e.g., DNA gyrase for antibacterial activity) using software like AutoDock .

Advanced Research Questions

Q. How can computational methods (DFT, MD simulations) elucidate the physicochemical properties of this compound?

- Density Functional Theory (DFT): Calculate HOMO-LUMO gaps to predict reactivity and charge transfer properties. Compare with experimental UV-Vis spectra .

- Molecular Dynamics (MD): Simulate solvation behavior in aqueous/organic solvents to assess stability and aggregation tendencies. Use tools like GROMACS with OPLS-AA force fields .

- Fukui Functions: Identify nucleophilic/electrophilic sites for predicting regioselectivity in further functionalization .

Q. How should researchers resolve contradictions in analytical data (e.g., elemental analysis vs. HRMS)?

- Cross-validation: Combine multiple techniques (e.g., HRMS for molecular formula, NMR for structural confirmation, and X-ray crystallography if crystals are obtainable) .

- Purity assessment: Use HPLC or TLC to detect impurities. For example, a 1.5% impurity in C18H17NO3 caused a 0.2% deviation in elemental analysis .

- Replicate syntheses: Ensure consistency across batches to rule out procedural errors .

Q. What advanced strategies can improve the compound’s stability under experimental conditions?

- Oxidative stability: Perform accelerated degradation studies (e.g., exposure to H2O2 or UV light) and monitor via LC-MS. Benzoxazole derivatives degrade via hydroxyl radical attack, suggesting the need for antioxidants in storage .

- pH-dependent stability: Test solubility and degradation in buffers (pH 3–10). Oxazole rings are prone to hydrolysis under strongly acidic/basic conditions .

- Lyophilization: For long-term storage, lyophilize the compound after confirming thermal stability via TGA .

Methodological Tables

Table 1: Key Synthetic Parameters for Oxazole Derivatives

| Parameter | Optimal Range | Example from Literature | Reference |

|---|---|---|---|

| Reaction Time | 4–8 hours | 5-n-butoxy-2,1-benzisoxazole | |

| Solvent | Absolute ethanol | 4-Amino-triazole derivatives | |

| Catalyst | Glacial acetic acid | Benzaldehyde condensations | |

| Purification | Filtration/evaporation | 2,1-benzisoxazole isolation |

Table 2: Discrepancies in Elemental Analysis of Related Compounds

| Compound | Calculated C (%) | Experimental C (%) | Deviation | Source of Error |

|---|---|---|---|---|

| C18H17NO3 | 73.20 | 73.00 | 0.20% | Hygroscopicity |

| C10H9BrN2O | 45.31 | 44.98 | 0.33% | Incomplete drying |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.